4-(2-fluorophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
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Overview
Description
4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl, dimethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions often require catalysts or specific temperature and pressure conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated derivatives. Substitution reactions may yield various substituted pyridine derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE include:
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Quinazoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are studied for their potential therapeutic applications.
Isoxazoline derivatives: These compounds have a similar five-membered ring structure and are investigated for their insecticidal and antifungal activities
Uniqueness
What sets 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its fluorophenyl, dimethyl, and diphenyl substitutions confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H24FN3O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C27H24FN3O2/c1-17-23(26(32)30-19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)28)24(18(2)29-17)27(33)31-20-13-7-4-8-14-20/h3-16,25,29H,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
WKFYBOVPVUOEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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